molecular formula C3H4Cl2O2 B051726 Methyl dichloroacetate CAS No. 116-54-1

Methyl dichloroacetate

Cat. No. B051726
CAS RN: 116-54-1
M. Wt: 142.97 g/mol
InChI Key: HKMLRUAPIDAGIE-UHFFFAOYSA-N
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Description

Introduction Methyl dichloroacetate is a chemical compound used in various synthetic processes and has been studied for its applications in polymerization and chemical reactions. The compound has drawn interest due to its multifunctional characteristics in the creation of polymers and other chemical entities.

Synthesis Analysis Methyl dichloroacetate can be synthesized through different chemical pathways. One reported method involves the synthesis from multifunctional alcohols or phenols, leading to bi- and trifunctional dichloroacetates, which are then employed as multifunctional initiators for living radical polymerizations, especially of methyl methacrylate, in the presence of aluminum compounds and ruthenium-mediated systems (Ueda, Matsuyama, Kamigaito, & Sawamoto, 1998).

Molecular Structure Analysis The molecular structure and conformation of methyl dichloroacetate have been detailed through gas-phase electron diffraction studies combined with ab initio calculations, identifying two conformers, syn and gauche, with specific torsional angles (Litvinov, Zuev, Naumov, Volden, & Hagen, 1993).

Chemical Reactions and Properties Methyl dichloroacetate is involved in various chemical reactions, such as the efficient synthesis of methyl (Z)-α-fluoro-α,β-unsaturated carboxylates from methyl dichlorofluoroacetate through reductive coupling–elimination reactions in the presence of zinc and copper(I) chloride (Ishihara & Kuroboshi, 1987).

Physical Properties Analysis Methylene chloride–dichloroacetic acid mixtures have been utilized as eluents in size-exclusion chromatography, demonstrating the solvent properties and utility of dichloroacetic acid derivatives in polymer analysis (Mourey & Bryan, 1994).

Scientific Research Applications

  • Chromatography and Polymer Analysis : Methyl dichloroacetate has been utilized as an eluent in size-exclusion chromatography for analyzing nylons and related polymers. This application highlights its utility in polymer solubilization and molecular mass measurement (Mourey & Bryan, 1994).

  • Cancer Research : Research has shown that dichloroacetic acid, related to methyl dichloroacetate, plays a role in liver carcinogenesis. It is involved in the hypomethylation and overexpression of certain genes, which suggests its potential influence in cancer development (Tao et al., 2000).

  • Drug Metabolism and Environmental Toxicology : Methyl dichloroacetate and its metabolites have been measured in human plasma using techniques like gas chromatography-mass spectrometry. This research is significant for understanding the pharmacokinetics of drugs and their potential as environmental toxins (Yan et al., 1997).

  • Synthesis and Catalysis : The compound has been used in the selective hydrodechlorination process to produce methyl monochloroacetate, demonstrating its role in chemical synthesis and catalysis (Meng Xin, 2003).

  • Polymerization and Material Science : Methyl dichloroacetate has been used as an initiator in the living radical polymerization of methyl methacrylate, showing its application in the development of multiarmed polymers for material science applications (Ueda et al., 1998).

  • Pharmaceutical Microencapsulation : It has been employed in novel microencapsulation systems for drugs like risperidone, encapsulating these drugs into PLGA microspheres. This application is pivotal in pharmaceutical technology (Sah & Lee, 2006).

  • Clinical Medicine : Dichloroacetate, closely related to methyl dichloroacetate, has been evaluated for long-term treatment in congenital lactic acidosis, indicating its potential therapeutic application in metabolic disorders (Stacpoole et al., 2008).

Safety And Hazards

Methyl dichloroacetate is considered hazardous. It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . It is extremely destructive to the eyes, nose, throat, and upper respiratory tract .

Future Directions

The atmospheric implications of the reactions involving Methyl dichloroacetate were assessed by estimating the tropospheric lifetime of τCl = 3 years . An acidification potential of 0.45 was estimated, suggesting a possible impact of the emission of Methyl dichloroacetate on the rainfall acidification . On the other hand, significant global warming potentials of 8.2, 2.2, and 0.6 were calculated for the studied chloroester for the time horizons of 20, 100, and 500 years, respectively . Chlorinated persistent products, such as dichloroacetic acid, could have an impact on the atmosphere and other environmental matrices as well as on human health and the biota .

properties

IUPAC Name

methyl 2,2-dichloroacetate
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InChI

InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3
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InChI Key

HKMLRUAPIDAGIE-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C(Cl)Cl
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Molecular Formula

C3H4Cl2O2
Record name METHYL DICHLOROACETATE
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DSSTOX Substance ID

DTXSID2059433
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Molecular Weight

142.97 g/mol
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Physical Description

Methyl dichloroacetate appears as a colorless liquid with an ethereal odor. Combustible. Flash point 176 °F. Corrosive to metals and tissue. Used to make other chemicals., Colorless liquid with an ethereal odor; [CAMEO]
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Boiling Point

289 °F at 760 mmHg (USCG, 1999)
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Flash Point

176 °F (USCG, 1999)
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Density

1.3774 at 68 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

4.5 [mmHg]
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Product Name

Methyl dichloroacetate

CAS RN

116-54-1
Record name METHYL DICHLOROACETATE
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Melting Point

-62 °F (USCG, 1999)
Record name METHYL DICHLOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
708
Citations
OA Litvinov, MB Zuev, VA Naumov… - The Journal of …, 1993 - ACS Publications
… same type of carbon-carbon bond is also found in esters, and in the present paper we report the results of an investigation of the structure and conformation of methyl dichloroacetate, …
Number of citations: 4 pubs.acs.org
W Jun, Z Tianlong, D Ziwen, L Haicheng… - Journal of Molecular …, 2022 - Elsevier
Isobaric vapour-liquid equilibrium (VLE) data for binary systems containing methyl chloroacetate (MC) + methyl 2-chloropropionate (M2C), MC + methyl dichloroacetate (MDC), and …
Number of citations: 1 www.sciencedirect.com
CB Rivela, MB Blanco, MA Teruel - Environmental Science …, 2023 - pubs.rsc.org
… In addition, once in the air, methyl dichloroacetate (MDCA) could be generated by the … This work carries out kinetics studies of the reaction of methyl dichloroacetate with Cl atoms under …
Number of citations: 0 pubs.rsc.org
VA Mamedov, IA Nuretdinov - Bulletin of the Russian Academy of …, 1992 - Springer
… We have found that condensation of methyl dichloroacetate (1 with benzaldehyde, p-chloro- and pbromobenzaldehyde in t-BuOH in the presence of t-BuOK yields methyl 3-aryl-3-chloro…
Number of citations: 6 link.springer.com
Y Mido, M Hashimoto - Journal of molecular structure, 1985 - Elsevier
The IR and Raman spectra of methyl dichloroacetate (M-DCA) have been recorded on the liquid, glassy and crystalline states. The vibrational assignment for M-DCA is proposed on the …
Number of citations: 15 www.sciencedirect.com
A Escribano, C Pedregal, R González, A Fernández… - Tetrahedron, 2001 - Elsevier
… In summary, we have shown that the reaction of cyclic enones with the methyl dichloroacetate anion by 1,4-addition of the anion to the Michael acceptor and subsequent cyclization …
Number of citations: 17 www.sciencedirect.com
HK Hall Jr, K Childers, T Centeno-Hall, C Contreras… - Tetrahedron …, 2012 - Elsevier
… Seven MIRC reactions of methyl dichloroacetate with alkenes containing electron-withdrawing groups were used to make 1-chlorocyclopropanecarboxylates. … Methyl dichloroacetate …
Number of citations: 3 www.sciencedirect.com
A Takeda, S Tsuboi, S Wada, H Kato - Bulletin of the Chemical Society …, 1972 - journal.csj.jp
… The reaction of aliphatic cz-haloaldehydes with methyl dichloroacetate in the presence of … of aliphatic x-haloaldehydes with methyl dichloroacetate in the presence of sodium methoxide …
Number of citations: 19 www.journal.csj.jp
RN McDonald, PA Schwab - The Journal of Organic Chemistry, 1964 - ACS Publications
… It has been recently reported8 that the Darzens condensation of methyl dichloroacetate and benzaldehyde with a suspension of sodium methoxide indry ether yields the -chloro epoxide…
Number of citations: 30 pubs.acs.org
GD Khandelwal, BL Wedzicha - Food chemistry, 1998 - Elsevier
… 1,1-Dichloroacetone and methyl dichloroacetate were also used as model compounds to … In addition, methyl dichloroacetate (MDCA) was included in this investigation as a related …
Number of citations: 8 www.sciencedirect.com

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